![molecular formula C20H24N2OS B1614329 2-(4-Methylpiperazinomethyl)-2'-thiomethylbenzophenone CAS No. 898782-97-3](/img/structure/B1614329.png)
2-(4-Methylpiperazinomethyl)-2'-thiomethylbenzophenone
Overview
Description
2-(4-Methylpiperazinomethyl)-2'-thiomethylbenzophenone, also known as MMB-ThioK, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
- N-Heterocyclic Carbene Formation: Studies have demonstrated the formation of N-heterocyclic carbenes through tautomerization, utilizing benzophenone derivatives in the synthesis of cyclic boron adducts and palladium complexes. This research highlights the versatility of benzophenone derivatives in organic synthesis and coordination chemistry (Liu et al., 2016).
Environmental Impact and Analysis
- Environmental Phenols in Human Milk: A method development study for measuring parabens, triclosan, and other environmental phenols in human milk using HPLC-MS/MS indicated the presence of benzophenone derivatives among other compounds, underscoring their environmental persistence and potential human exposure (Ye et al., 2008).
Photochemical Reactions and Applications
- Photochemical Synthesis: Research on thiobenzophenone S-methylide explored its cycloadditions and reactivities with various dipolarophiles, providing insights into the photochemical applications of benzophenone derivatives (Huisgen et al., 2001).
Chemosensors
- Zinc(II) Detection: A study on the synthesis of chemosensors for zinc(II) detection revealed the selective fluorescence response of benzophenone derivatives, highlighting their application in biological and environmental monitoring (Dey et al., 2016).
Coordination Chemistry
- Copper(II) Complexes: The synthesis and characterization of dinuclear copper(II) complexes derived from benzophenone-based ligands have been reported, indicating the compounds' potential in catalysis and materials science (Amudha et al., 1999).
Environmental Transformation Products
- Disinfection By-Products: The formation of chlorinated benzoquinone and other by-products during chlorination treatment of UV filters like 2,4-dihydroxybenzophenone in swimming pool water was studied, emphasizing the environmental fate of benzophenone derivatives (Sun et al., 2019).
properties
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-(2-methylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-16-7-3-4-8-17(16)20(23)18-9-5-6-10-19(18)24-2/h3-10H,11-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFCBDOSQHEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643868 | |
Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazinomethyl)-2'-thiomethylbenzophenone | |
CAS RN |
898782-97-3 | |
Record name | Methanone, [2-[(4-methyl-1-piperazinyl)methyl]phenyl][2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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